EFH5 protein is predominantly found in eukaryotic organisms, including yeast and higher plants. It is classified under the family of translation initiation factors, which are integral to the ribosomal machinery responsible for synthesizing proteins from amino acids. The classification of EFH5 can be further delineated into:
The synthesis of EFH5 protein can be achieved through various methodologies, primarily utilizing cell-free expression systems or recombinant DNA technology. One prominent method involves using lysates derived from human cell lines such as HeLa cells. This approach allows for proper post-translational modifications, yielding higher protein expression levels compared to traditional bacterial systems.
The molecular structure of EFH5 protein has been characterized using various techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal that EFH5 has a complex tertiary structure essential for its function in translation initiation.
EFH5 protein participates in several key biochemical reactions during the translation initiation process:
The mechanism by which EFH5 operates involves several steps:
Data from studies indicate that mutations in EFH5 can lead to significant defects in protein synthesis, highlighting its importance in cellular function.
EFH5 protein exhibits distinct physical and chemical properties that influence its functionality:
Relevant data highlight that alterations in these properties can affect protein synthesis rates significantly.
EFH5 protein has several applications in scientific research:
EFH5, commonly designated as Ephrin-A5 (EFNA5), was initially characterized in the late 1990s through studies of axon guidance mechanisms in the mammalian visual system. Key research by Frisén et al. (1998) identified EFNA5 as essential for retinal topographic mapping, referring to it as "AL-1/RAGS" (Repulsive Axon Guidance Signal) [1]. The protein belongs to the ephrin family, which comprises ligands for Eph receptor tyrosine kinases. The systematic naming follows conventions established by the HUGO Gene Nomenclature Committee (HGNC), where "EFNA5" denotes its classification within the ephrin-A subclass (GPI-anchored ligands). Alternative historical synonyms include LERK7, EFL5, and GLC1M, reflecting its diverse functional roles in neuronal development and disease contexts [1] [9]. The discovery emerged from investigations into calcium-dependent signaling pathways, positioning EFH5 as a critical modulator of cell-cell communication.
Table 1: Nomenclature of EFH5/EFNA5
Systematic Name | Alternative Names | Functional Descriptors |
---|---|---|
EFNA5 | LERK7 | Ligand of Eph Receptor |
EFNA5 | EFL5 | Ephrin Ligand 5 |
EFNA5 | RAGS | Repulsive Axon Guidance Signal |
EFNA5 | GLC1M | Primary Open-Angle Glaucoma Locus |
EFH5 contains a canonical EF-hand calcium-binding motif within its extracellular domain. This motif adopts a helix-loop-helix topology where calcium coordination occurs via oxygen atoms from conserved residues (positions 1, 3, 5, 7, 9, 12) arranged in a pentagonal bipyramidal geometry [5] [7]. Specifically:
Unlike "pseudo" EF-hand proteins (e.g., S100 family), EFH5 belongs to the canonical EF-hand group, characterized by a 12-residue calcium-binding loop and calcium-induced conformational changes that regulate ligand-receptor interactions [5] [7]. Within the EF-hand superfamily, EFH5 falls under "signaling proteins" due to its role in activating Eph receptors upon calcium binding, contrasting with "buffering proteins" like calbindin [7] [9].
Table 2: Structural Comparison of EF-Hand Proteins
Protein | EF-Hand Type | Calcium Affinity (Kd) | Domain Organization | Functional Class |
---|---|---|---|---|
EFH5 (EFNA5) | Canonical | ~1–10 µM | Ephrin domain + GPI anchor | Signaling |
Calmodulin | Canonical | 0.1–10 µM | Paired EF-lobes | Signaling |
S100B | Pseudo | 20–500 µM | Dimeric EF-hands | Signaling/Buffering |
Calbindin D9k | Canonical | 10⁻⁷ M | Paired EF-hands | Buffering |
EFH5 exemplifies lineage-specific diversification within calcium signaling networks. Key evolutionary insights include:
Evolutionarily, EFH5 bridges calcium signaling with developmental morphogenesis. Its emergence correlated with neural complexity in vertebrates, illustrating how calcium sensors co-opted repulsive guidance mechanisms for tissue patterning [1] [9].
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